Cas no 2680799-90-8 (3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

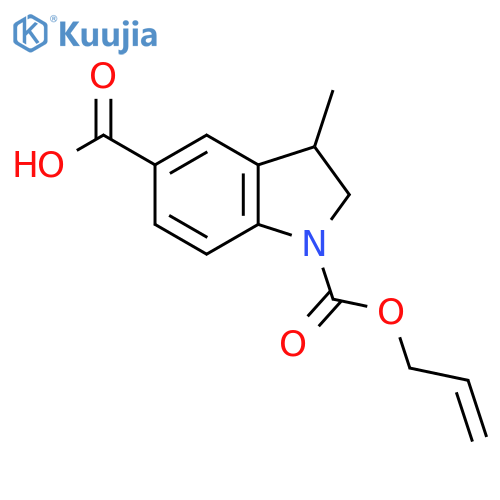

2680799-90-8 structure

商品名:3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid

3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28280949

- 3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid

- 2680799-90-8

- 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid

-

- インチ: 1S/C14H15NO4/c1-3-6-19-14(18)15-8-9(2)11-7-10(13(16)17)4-5-12(11)15/h3-5,7,9H,1,6,8H2,2H3,(H,16,17)

- InChIKey: REXDMCYXOFLMEL-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N1C2C=CC(C(=O)O)=CC=2C(C)C1)=O

計算された属性

- せいみつぶんしりょう: 261.10010796g/mol

- どういたいしつりょう: 261.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 66.8Ų

3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280949-0.5g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 0.5g |

$1275.0 | 2025-03-19 | |

| Enamine | EN300-28280949-2.5g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 2.5g |

$2605.0 | 2025-03-19 | |

| Enamine | EN300-28280949-0.25g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 0.25g |

$1222.0 | 2025-03-19 | |

| Enamine | EN300-28280949-0.1g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 0.1g |

$1169.0 | 2025-03-19 | |

| Enamine | EN300-28280949-1g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 1g |

$1329.0 | 2023-09-09 | ||

| Enamine | EN300-28280949-0.05g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 0.05g |

$1115.0 | 2025-03-19 | |

| Enamine | EN300-28280949-5.0g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 5.0g |

$3852.0 | 2025-03-19 | |

| Enamine | EN300-28280949-10g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 10g |

$5712.0 | 2023-09-09 | ||

| Enamine | EN300-28280949-10.0g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 10.0g |

$5712.0 | 2025-03-19 | |

| Enamine | EN300-28280949-1.0g |

3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |

2680799-90-8 | 95.0% | 1.0g |

$1329.0 | 2025-03-19 |

3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2680799-90-8 (3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量